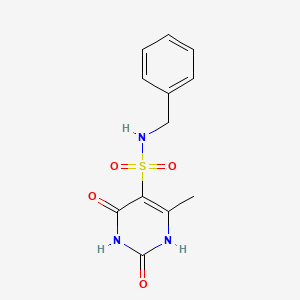
N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzyl group, a hydroxy group, a methyl group, and a sulfonamide group attached to a dihydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable dihydropyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in a suitable solvent like methanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted sulfonamide derivatives
Aplicaciones Científicas De Investigación
N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as conductivity and catalytic activity.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-thioamide
- N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-phosphonamide
Uniqueness
N-benzyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s solubility and ability to form hydrogen bonds, making it more effective in interacting with biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C12H13N3O4S |
|---|---|
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
N-benzyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O4S/c1-8-10(11(16)15-12(17)14-8)20(18,19)13-7-9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H2,14,15,16,17) |
Clave InChI |
VRDLGWKFCJNNOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11308252.png)
![N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11308259.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308264.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308270.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11308276.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11308282.png)
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11308287.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11308301.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11308302.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11308308.png)
![5-bromo-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11308319.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308323.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11308324.png)
![N-(2-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308334.png)
